molecular formula C7H13ClO3S B2679223 [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1850318-98-7

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2679223
CAS No.: 1850318-98-7
M. Wt: 212.69
InChI Key: HXAYQWPLLWBMLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutylmethanesulfonyl chloride
  • Methoxymethylsulfonyl chloride
  • Cyclobutylmethanol

Uniqueness

[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is unique due to the presence of both a cyclobutyl ring and a methoxymethyl group. This combination imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-5-7(3-2-4-7)6-12(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYQWPLLWBMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850318-98-7
Record name [1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
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